molecular formula C14H17ClN2O B160764 Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- CAS No. 711085-63-1

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

Katalognummer B160764
CAS-Nummer: 711085-63-1
Molekulargewicht: 264.75 g/mol
InChI-Schlüssel: WECKJONDRAUFDD-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-” is a chemical compound. It is an analogue of two known α7 nicotinic receptor agonists .


Synthesis Analysis

The synthesis of this compound involves the preparation of 21 diamines which are then acylated with aromatic carboxylic or oxycarbonic acids to produce 85 analogues of the parent drugs .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H17ClN2O . The molecular weight on an anhydrous basis is 301.21 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of diamines and their acylation with aromatic carboxylic or oxycarbonic acids .


Physical And Chemical Properties Analysis

This compound is a solid and has a solubility of more than 10 mg/mL in DMSO . It should be stored in a desiccated condition at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Application in Alzheimer’s Disease Research

Field

Neuroscience and Aging Research

Summary of Application

PNU-282987, a specific activator of α7 nicotinic acetylcholine receptors (nAChRs), has been studied for its potential therapeutic effects in the pathogenesis of Alzheimer’s disease .

Methods of Application

The study used primary hippocampus cells and APPswe/PSEN1dE9 double-transgenic mice models. The compound was administered to study its effect on Aβ-induced cell apoptosis and the expression of synaptic-associated proteins .

Results

The activation of α7 nAChR by PNU-282987 attenuated the Aβ-induced cell apoptosis, decreased the deposition of Aβ, increased the expression of synaptic-associated proteins, and maintained synaptic morphology. It also improved the learning and memory abilities of the APP/PS1_DT mice .

Application in Asthma Research

Field

Immunology and Respiratory Health

Summary of Application

PNU-282987 has been explored for its anti-inflammatory effects, particularly in the context of type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation .

Methods of Application

PNU-282987 was administered to mice that received recombinant IL-33 or Alternaria Alternata (AA) intranasal challenges. Lung histological analysis and flow cytometry were performed to determine airway inflammation and the infiltration and activation of ILC2s .

Results

PNU-282987 significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge .

Application in Wound Repair

Field

Medical Sciences and Pathology

Summary of Application

PNU-282987 has been used to check its activity in wound repair by inhibiting AGE (advanced glycation end products)-mediated tumor necrosis factor-α (TNF-α) production in a streptozotocin (STZ)-induced diabetic mouse model .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available resources.

Results

The specific results or outcomes obtained are not detailed in the available resources.

Application in Retinal Pigment Epithelium

Field

Ophthalmology and Neurobiology

Summary of Application

PNU-282987, a selective α7 nicotinic acetylcholine receptor agonist (α7 nAChRs), triggers a robust neurogenic response in the retinas of adult rodents following topical (eye-drop) application .

Methods of Application

The compound was applied topically in the form of eye-drops to adult rodents .

Results

The application resulted in multiple types of newly differentiated, adult neurons, including retinal ganglion cells, amacrine cells, and photoreceptors .

Application in Parkinson’s Disease Research

Summary of Application

PNU-282987, an α7 nicotinic acetylcholine receptor (nAChR) agonist, has been studied for its potential therapeutic effects in the pathogenesis of Parkinson’s disease .

Methods of Application

The study used primary midbrain cells and MPTP-induced Parkinson’s disease mice models. The compound was administered to study its effect on MPTP-induced cell apoptosis and the expression of dopaminergic neurons .

Results

The activation of α7 nAChR by PNU-282987 attenuated the MPTP-induced cell apoptosis, decreased the loss of dopaminergic neurons, increased the expression of synaptic-associated proteins, and maintained synaptic morphology. It also improved the motor abilities of the MPTP-induced Parkinson’s disease mice .

Application in Schizophrenia Research

Field

Psychiatry and Neuroscience

Summary of Application

PNU-282987, a specific activator of α7 nicotinic acetylcholine receptors (nAChRs), has been studied for its potential therapeutic effects in the treatment of schizophrenia .

Methods of Application

The study used primary prefrontal cortex cells and MK-801-induced schizophrenia rat models. The compound was administered to study its effect on MK-801-induced cell apoptosis and the expression of synaptic-associated proteins .

Results

The activation of α7 nAChR by PNU-282987 attenuated the MK-801-induced cell apoptosis, decreased the loss of synaptic-associated proteins, increased the expression of synaptic-associated proteins, and maintained synaptic morphology. It also improved the cognitive abilities of the MK-801-induced schizophrenia rats .

Application in Cognitive Function Improvement

Summary of Application

PNU-282987, an α7 nicotinic acetylcholine receptor (nAChR) agonist, has been studied for its potential therapeutic effects in improving synaptic and cognitive functions .

Results

The activation of α7 nAChR by PNU-282987 attenuated the Aβ-induced cell apoptosis, decreased the deposition of Aβ, increased the expression of synaptic-associated proteins, and maintained synaptic morphology. Furthermore, in the APP/PS1_DT mice model, activation of α7 nAChR attenuated Aβ-induced synaptic loss, reduced the deposition of Aβ in the hippocampus, maintained the integral structure of hippocampus-derived synapse, and activated the calmodulin (CaM)-calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein signaling pathway by upregulation of its key signaling proteins. In addition, activation of α7 nAChR improved the learning and memory abilities of the APP/PS1_DT mice .

Application in Inflammatory Disease

Summary of Application

PNU-282987, an α7nAChR agonist, has previously been explored in the context of inflammatory disease .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential as a therapeutic agent, given its activity as a selective agonist of the alpha7 nAChR . Additionally, the synthesis process could be optimized to increase yield and reduce costs .

Eigenschaften

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECKJONDRAUFDD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018122
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

CAS RN

711085-63-1
Record name PNU-282987 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-282987 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 3
Reactant of Route 3
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 5
Reactant of Route 5
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 6
Reactant of Route 6
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.